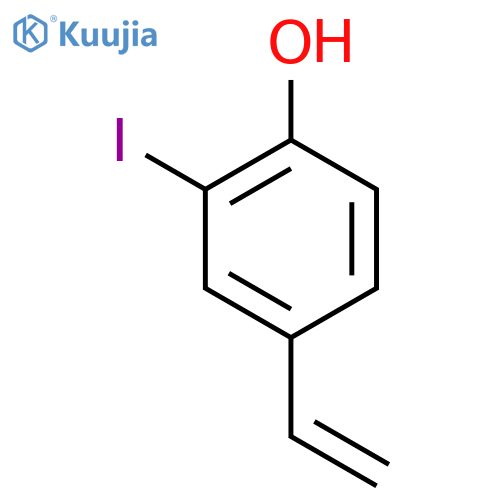

Cas no 80122-78-7 (4-Ethenyl-2-iodophenol)

4-Ethenyl-2-iodophenol 化学的及び物理的性質

名前と識別子

-

- 4-Ethenyl-2-iodophenol

- 2-Iodo-4-vinylphenol

- SY320329

- 80122-78-7

- AS-77149

- SCHEMBL22991353

- D94289

- MFCD32670667

- DB-396914

-

- MDL: MFCD32670667

- インチ: 1S/C8H7IO/c1-2-6-3-4-8(10)7(9)5-6/h2-5,10H,1H2

- InChIKey: XDZDWJGSBXOBDJ-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=CC(C=C)=C1)O

計算された属性

- せいみつぶんしりょう: g/mol

- どういたいしつりょう: g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: g/mol

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 20.2

4-Ethenyl-2-iodophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D755034-250mg |

4-Ethenyl-2-iodophenol |

80122-78-7 | 95% | 250mg |

$240 | 2024-06-05 | |

| Aaron | AR01FWSY-100mg |

4-Ethenyl-2-iodophenol |

80122-78-7 | 95% | 100mg |

$248.00 | 2025-02-10 | |

| 1PlusChem | 1P01FWKM-100mg |

4-Ethenyl-2-iodophenol |

80122-78-7 | 95% | 100mg |

$153.00 | 2024-04-21 | |

| A2B Chem LLC | AY20870-250mg |

4-Ethenyl-2-iodophenol |

80122-78-7 | 95% | 250mg |

$499.00 | 2024-04-19 | |

| A2B Chem LLC | AY20870-1g |

4-Ethenyl-2-iodophenol |

80122-78-7 | 95% | 1g |

$934.00 | 2024-04-19 | |

| Aaron | AR01FWSY-1g |

4-Ethenyl-2-iodophenol |

80122-78-7 | 95% | 1g |

$871.00 | 2025-02-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1822759-100mg |

4-Ethenyl-2-iodophenol |

80122-78-7 | 98% | 100mg |

¥979.00 | 2024-07-28 | |

| eNovation Chemicals LLC | D755034-1g |

4-Ethenyl-2-iodophenol |

80122-78-7 | 95% | 1g |

$430 | 2024-06-05 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E907424-250mg |

4-Ethenyl-2-iodophenol |

80122-78-7 | 95% | 250mg |

3,132.00 | 2021-05-17 | |

| 1PlusChem | 1P01FWKM-1g |

4-Ethenyl-2-iodophenol |

80122-78-7 | 95% | 1g |

$443.00 | 2024-04-21 |

4-Ethenyl-2-iodophenol 関連文献

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

8. Back matter

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

4-Ethenyl-2-iodophenolに関する追加情報

Research Briefing on 4-Ethenyl-2-iodophenol (CAS: 80122-78-7): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

4-Ethenyl-2-iodophenol (CAS: 80122-78-7) is a chemically versatile compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry, chemical biology, and drug discovery. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in pharmaceutical development. The compound's unique structural features, including the ethenyl and iodo substituents, make it a valuable intermediate for the construction of complex molecules and the exploration of novel therapeutic targets.

Recent studies have highlighted the utility of 4-Ethenyl-2-iodophenol in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, which are pivotal in the synthesis of biologically active molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for the development of tyrosine kinase inhibitors, showcasing its potential in oncology research. The compound's ability to undergo selective functionalization further enhances its appeal as a scaffold for drug design.

In addition to its synthetic applications, 4-Ethenyl-2-iodophenol has been investigated for its intrinsic biological properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported its moderate antimicrobial activity against Gram-positive bacteria, suggesting potential utility in combating antibiotic-resistant pathogens. Furthermore, its role as a precursor for radiolabeled compounds has been explored, with promising results in positron emission tomography (PET) imaging, as detailed in a 2023 Nuclear Medicine and Biology publication.

The compound's mechanism of action and structure-activity relationships (SAR) are areas of active research. Computational modeling and in vitro assays have provided insights into its interactions with enzymatic targets, particularly those involved in inflammatory pathways. For example, a 2023 preprint on ChemRxiv proposed that derivatives of 4-Ethenyl-2-iodophenol could modulate cyclooxygenase-2 (COX-2) activity, offering a new avenue for anti-inflammatory drug development.

Despite these advancements, challenges remain in optimizing the pharmacokinetic and safety profiles of 4-Ethenyl-2-iodophenol-derived compounds. Recent toxicological studies, such as those presented at the 2023 American Chemical Society (ACS) National Meeting, emphasize the need for further in vivo evaluations to assess hepatic metabolism and potential off-target effects. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinically relevant therapies.

In conclusion, 4-Ethenyl-2-iodophenol (CAS: 80122-78-7) represents a promising candidate for multifunctional applications in chemical biology and pharmaceutical research. Its synthetic versatility, combined with emerging biological activities, positions it as a key player in the development of next-generation therapeutics. Future research should focus on refining its derivatives and expanding its therapeutic scope, leveraging interdisciplinary approaches to unlock its full potential.

80122-78-7 (4-Ethenyl-2-iodophenol) 関連製品

- 1702664-10-5(methyl 4-amino-1-(2-carbamoylethyl)-1H-pyrazole-3-carboxylate)

- 2097888-53-2(N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide)

- 2109155-75-9(1-(Cyclopentylacetyl)piperazine hydrochloride)

- 2104986-10-7(Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate)

- 1133115-36-2(3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline)

- 2228830-59-7(2-(2,3-dihydro-1H-inden-4-yl)-2-methylpropanal)

- 72228-39-8(2-(1-methyl-1H-indol-3-yl)propanoic Acid)

- 899955-33-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide)

- 635-21-2(5-Chloroanthranilic Acid)

- 369604-02-4(8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)